1-(4-Isopropylbenzyl)piperidine-4-carboxylic acid hydrochloride
Overview
Description
1-(4-Isopropylbenzyl)piperidine-4-carboxylic acid hydrochloride is a chemical compound with the molecular formula C16H23NO2 HCl . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound consists of a piperidine ring attached to a carboxylic acid moiety . The isopropylbenzyl group is attached to the nitrogen atom of the piperidine ring .Physical And Chemical Properties Analysis
The molecular weight of this compound is 297.83 . Other physical and chemical properties such as melting point, boiling point, and density were not available in the sources I found.Scientific Research Applications
Crystal and Molecular Structure Studies
- 4-Piperidinecarboxylic acid hydrochloride has been characterized by single crystal X-ray diffraction, B3LYP/6-31G(d,p) calculations, and FTIR spectrum, revealing its orthorhombic crystal structure and the chair conformation of the piperidine ring (Szafran, Komasa, & Bartoszak-Adamska, 2007).
Synthesis and Structural Analysis
- The synthesis of 3β-acyloxytropan-3α-carboxylic acid hydrochlorides, including structural and conformational studies using 1H and 13C NMR spectroscopy and X-ray diffraction, provides insights into the preferred conformations of piperidine rings in these compounds (Burgos et al., 1992).
Chemical Synthesis Processes
- Piperidine-4-carboxylic acid has been utilized as a starting material in the synthesis of various chemical compounds, demonstrating its versatility in chemical synthesis (Rui, 2010).
Zwitterionic Properties and Hydrogen Bonding
- The zwitterionic properties of 4-piperidinecarboxylic acid and its interactions with water molecules through hydrogen bonding have been studied, contributing to a better understanding of molecular interactions in such compounds (Delgado, Mora, & Bahsas, 2001).
Safety and Hazards
Properties
IUPAC Name |
1-[(4-propan-2-ylphenyl)methyl]piperidine-4-carboxylic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2.ClH/c1-12(2)14-5-3-13(4-6-14)11-17-9-7-15(8-10-17)16(18)19;/h3-6,12,15H,7-11H2,1-2H3,(H,18,19);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAYMRLLQQILNLM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CN2CCC(CC2)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.82 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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